molecular formula C8H4Br2ClFO B1411205 2'-Bromo-4'-chloro-6'-fluorophenacyl bromide CAS No. 1806971-22-1

2'-Bromo-4'-chloro-6'-fluorophenacyl bromide

Cat. No.: B1411205
CAS No.: 1806971-22-1
M. Wt: 330.37 g/mol
InChI Key: FNQCXXOCVIKHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-4’-chloro-6’-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2ClFO. This compound is part of the phenacyl bromide family, known for its utility in organic synthesis and various chemical reactions. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide typically involves the bromination of 4’-chloro-6’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature around 90°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2’-Bromo-4’-chloro-6’-fluorophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby affecting their function and activity .

Comparison with Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 4-Fluorophenacyl bromide
  • 2-Bromo-4-chloro-6-fluorophenol

Comparison: 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) in its structure. This makes it more versatile and reactive compared to similar compounds that may only contain one or two halogens. The combination of these halogens enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(2-bromo-4-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)8-5(10)1-4(11)2-6(8)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQCXXOCVIKHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide
Reactant of Route 3
Reactant of Route 3
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide
Reactant of Route 4
Reactant of Route 4
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide
Reactant of Route 5
Reactant of Route 5
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide
Reactant of Route 6
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.